5-(2-furyl)-1'-phenyl-2-propionyl-3'-(2-thienyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several different functional groups and heterocyclic rings, including furyl (a ring structure containing a furan), phenyl (a ring structure derived from benzene), propionyl (a two-carbon chain attached to a carbonyl group), and thienyl (a ring structure containing a thiophene). These functional groups could potentially give the compound a variety of interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, a common method for introducing a furyl or thienyl group is via a palladium-catalyzed coupling reaction . The propionyl group could potentially be introduced via a Friedel-Crafts acylation .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the specific conditions and reagents used. For example, the furyl and thienyl groups could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple ring structures could potentially make the compound relatively stable and rigid. The compound might also exhibit interesting optical or electronic properties due to the conjugated pi-systems present in the ring structures .Scientific Research Applications
- Researchers have explored the hydrogenation of chalcone derivatives using selected yeast strains. Specifically, 5-(2-furyl)-1’-phenyl-2-propionyl-3’-(2-thienyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole (referred to as substrate 1) was selectively hydrogenated into 3-(2"-furyl)-propan-1-one (product 2) and 3-(2"-thienyl)-1-(2’-hydroxyphenyl)-propan-1-one (product 4) by various yeast cultures .
Biotransformation and Yeast Cultures
Dihydrochalcones in Food Industry
Pharmacological Potential
Imidazo [4,5-b]pyridines and [4,5-c]pyridines
Synthesis and Electron-Withdrawing Effects
Mechanism of Action
Future Directions
The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical biology. Future research could involve exploring the synthesis of this compound, studying its properties, and investigating its potential applications .
properties
IUPAC Name |
1-[5-(furan-2-yl)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c1-2-22(28)27-19(14-18(24-27)20-10-6-12-29-20)17-15-26(16-8-4-3-5-9-16)25-23(17)21-11-7-13-30-21/h3-13,15,19H,2,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEDLDDLFLTVFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Furan-2-yl)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]propan-1-one |
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